molecular formula C17H12ClNO3 B11394194 N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394194
M. Wt: 313.7 g/mol
InChI Key: POLMJRIWYXJLQX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. It can bind to the active sites of these enzymes, thereby blocking their activity and leading to the suppression of inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H12ClNO3/c1-10-6-7-11-14(20)9-16(22-15(11)8-10)17(21)19-13-5-3-2-4-12(13)18/h2-9H,1H3,(H,19,21)

InChI Key

POLMJRIWYXJLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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